molecular formula C15H23NO3S B14263707 (2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-methylpropyl)morpholine CAS No. 185544-92-7

(2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-methylpropyl)morpholine

Cat. No.: B14263707
CAS No.: 185544-92-7
M. Wt: 297.4 g/mol
InChI Key: QUYHIGJNIGBOCQ-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-methylpropyl)morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-methylpropyl)morpholine typically involves the reaction of morpholine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-methylpropyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfone, while reduction with sodium borohydride can produce the sulfide derivative.

Scientific Research Applications

Chemistry

In chemistry, (2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-methylpropyl)morpholine is used as an intermediate in the synthesis of various organic compounds

Biology

In biological research, this compound can be used as a probe to study the interactions of morpholine derivatives with biological targets. It may also serve as a building block for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor to drugs that target specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of (2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-methylpropyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-4-(4-Methylphenylsulfonyl)-2-(2-methylpropyl)morpholine
  • (2R)-4-(4-Methylbenzenesulfonyl)-2-(2-methylbutyl)morpholine
  • (2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-ethylpropyl)morpholine

Uniqueness

(2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-methylpropyl)morpholine is unique due to its specific substitution pattern on the morpholine ring and the presence of the 4-methylbenzenesulfonyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

185544-92-7

Molecular Formula

C15H23NO3S

Molecular Weight

297.4 g/mol

IUPAC Name

(2R)-4-(4-methylphenyl)sulfonyl-2-(2-methylpropyl)morpholine

InChI

InChI=1S/C15H23NO3S/c1-12(2)10-14-11-16(8-9-19-14)20(17,18)15-6-4-13(3)5-7-15/h4-7,12,14H,8-11H2,1-3H3/t14-/m1/s1

InChI Key

QUYHIGJNIGBOCQ-CQSZACIVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCO[C@@H](C2)CC(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.